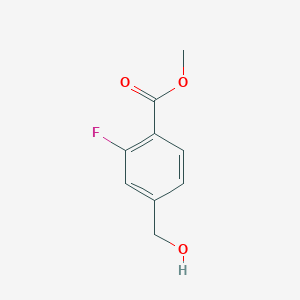

Methyl 2-fluoro-4-(hydroxymethyl)benzoate

Description

Significance of Fluorinated Benzoate (B1203000) Derivatives in Organic Synthesis Research

Fluorinated benzoate derivatives, a class to which Methyl 2-fluoro-4-(hydroxymethyl)benzoate belongs, are of considerable interest in organic and medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. bohrium.com

In drug discovery, for example, the strategic placement of fluorine can enhance a drug's potency and improve its pharmacokinetic profile by blocking metabolic pathways. nih.gov Furthermore, the unique properties of fluorine, such as its small size and ability to form strong bonds with carbon, have led to the use of fluorinated compounds in materials science, including the development of liquid crystals and advanced polymers. bohrium.com The electron-withdrawing nature of fluorine also plays a crucial role in modifying the reactivity of the aromatic ring, influencing subsequent synthetic steps.

Unique Structural Features of this compound and Their Synthetic Implications

The synthetic utility of this compound stems directly from its distinct structural features. The molecule possesses three key functional groups, each offering a handle for specific chemical reactions:

Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis to form the corresponding carboxylic acid, or it can be subjected to transesterification to create different esters. It can also be reduced to a primary alcohol.

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid. It can also participate in esterification or etherification reactions, allowing for the extension of the molecular structure.

Fluorine Atom (-F): The fluorine atom at the ortho-position to the ester significantly influences the electronic properties of the aromatic ring. It can direct metallation reactions to specific positions and can serve as a site for nucleophilic aromatic substitution under certain conditions.

This combination of functionalities in a single molecule makes it a highly versatile precursor. Chemists can selectively react one group while leaving the others intact, enabling the stepwise and controlled synthesis of complex target molecules.

Overview of Academic Research Trajectories for Multifunctional Aromatic Esters

Multifunctional aromatic esters are a cornerstone of modern organic synthesis and materials science. waseda.jpresearchgate.net Research in this area is dynamic, with several key trajectories. One major focus is the development of novel and more efficient synthetic methodologies. For instance, recent advancements include the discovery of catalytic processes like the "ester dance reaction," which allows for the migration of ester groups around an aromatic ring under mild conditions, providing new pathways to previously inaccessible isomers. waseda.jp

Another significant research avenue is the application of these esters as building blocks for advanced materials. Their rigid aromatic cores and reactive functional groups make them ideal candidates for synthesizing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. Furthermore, aromatic esters are fundamental to the development of liquid crystals for display technologies and are being explored as components of novel phase change materials for thermal energy storage. mdpi.com In polymer chemistry, multifunctional aromatic esters derived from natural sources are being used to create new bio-based poly(ether ester)s with excellent thermal stability. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1283718-57-9 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₉H₉FO₃ | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPVBTPPDZHBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for Methyl 2 Fluoro 4 Hydroxymethyl Benzoate

Retrosynthetic Analysis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and potential synthetic pathways.

Identification of Key Disconnection Points

The primary disconnection points in this compound are the ester linkage and the carbon-carbon bonds of the aromatic ring, as well as the carbon-heteroatom bonds for the fluoro and hydroxymethyl substituents. The most logical and common disconnection is that of the ester bond, leading to 2-fluoro-4-(hydroxymethyl)benzoic acid and methanol (B129727). This approach is synthetically straightforward as it relies on well-established esterification reactions.

Further disconnection of 2-fluoro-4-(hydroxymethyl)benzoic acid involves the strategic removal of the functional groups from the benzene (B151609) ring. This can be envisioned through two main pathways:

Pathway A: Disconnection of the C-F and C-C (hydroxymethyl) bonds, leading back to a simpler benzoic acid derivative.

Pathway B: Disconnection of the C-COOH bond, suggesting a route from a substituted toluene (B28343) derivative.

Precursors and Starting Materials in Literature-Reported Syntheses

Based on the retrosynthetic analysis, the key precursor for the synthesis of this compound is 2-fluoro-4-(hydroxymethyl)benzoic acid . Literature suggests that this acid can be prepared through several routes, primarily involving the functionalization of simpler starting materials.

One common approach starts from 4-(hydroxymethyl)benzoic acid . The synthesis would involve a regioselective fluorination of the aromatic ring. Another potential starting material is 2-fluorobenzoic acid , which would require the introduction of the hydroxymethyl group at the 4-position. A plausible synthetic route could also start from m-fluorotoluene, which upon Friedel-Crafts acylation, hydrolysis, and acidification can yield isomers of fluoro-methylbenzoic acid.

Classical and Modern Synthetic Approaches to the Benzoate (B1203000) Core

The construction of the methyl benzoate core of the target molecule can be achieved through various classical and modern synthetic methods. These approaches focus on the efficient formation of the ester and the introduction of the fluoro and hydroxymethyl groups onto the aromatic ring.

Esterification Reactions for Methyl Benzoates

The final step in many synthetic routes to this compound is the esterification of 2-fluoro-4-(hydroxymethyl)benzoic acid with methanol. Several methods are available for this transformation:

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Microwave-Assisted Esterification: Modern approaches utilize microwave irradiation to accelerate the esterification process, often leading to higher yields and shorter reaction times compared to conventional heating.

Heterogeneous Catalysis: The use of solid acid catalysts, such as UiO-66-NH2, has been reported for the esterification of fluorinated aromatic carboxylic acids with methanol. This method offers advantages in terms of catalyst recovery and reuse.

| Esterification Method | Catalyst | Key Features |

| Fischer-Speier Esterification | Concentrated H₂SO₄ or HCl | Equilibrium-driven, requires excess alcohol or water removal. |

| Microwave-Assisted | Acid catalyst | Rapid heating, shorter reaction times, improved yields. |

| Heterogeneous Catalysis | UiO-66-NH₂ | Reusable catalyst, environmentally friendly. |

Aromatic Functionalization Strategies (e.g., Fluorination, Hydroxymethylation)

The strategic introduction of the fluorine and hydroxymethyl groups onto the benzene ring is a critical aspect of the synthesis.

Fluorination: The introduction of a fluorine atom can be achieved through various methods, including electrophilic fluorination of a suitable precursor. For instance, the direct fluorination of 4-(hydroxymethyl)benzoic acid would require a regioselective method to favor the introduction of fluorine at the 2-position.

Hydroxymethylation: The hydroxymethyl group can be introduced through several synthetic transformations. One common method is the reduction of a corresponding carboxylic acid or aldehyde group. For example, if starting from a difunctionalized benzoic acid with a formyl group at the 4-position, a selective reduction of the aldehyde in the presence of the carboxylic acid or its ester would be necessary. Alternatively, a C-H activation/functionalization approach could potentially be employed to introduce the hydroxymethyl group directly onto the fluorinated benzoate core, although this represents a more advanced and less common strategy for this specific substitution pattern.

Selective Functionalization of the Hydroxymethyl Group

The hydroxymethyl group in this compound offers a handle for further molecular elaboration. Selective functionalization of this primary alcohol in the presence of the ester and the fluorinated aromatic ring is crucial for the synthesis of more complex derivatives.

Common selective transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of reagents. The choice of oxidant will determine the final oxidation state. For example, mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) would typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. Protecting the hydroxyl group as an ether is a common strategy in multi-step syntheses.

Acylation: The alcohol can be acylated to form an ester using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is often used to introduce a protecting group or to modify the biological activity of the molecule.

Reduction Methodologies for Carboxylic Acid Derivatives to Alcohols

A key transformation in the synthesis of this compound from a precursor such as Dimethyl 2-fluoroterephthalate is the selective reduction of one of the ester groups to a primary alcohol. The choice of reducing agent is critical to achieve high chemoselectivity, avoiding the reduction of the second ester group and the aromatic ring.

Powerful, non-selective hydride-transfer reagents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters, carboxylic acids, and other carbonyl compounds to the corresponding alcohols. harvard.edu However, its high reactivity can lead to over-reduction if not carefully controlled. A milder reagent, Lithium Borohydride (B1222165) (LiBH₄), is commonly employed for the selective reduction of esters and lactones to alcohols, particularly in the presence of less reactive functional groups like carboxylic acids or tertiary amides. harvard.edu The reactivity of LiBH₄ is solvent-dependent, generally following the order: ether > THF > 2-propanol, which is attributed to the availability of the lithium cation to coordinate with the substrate. harvard.edu

Another approach involves the use of borane (B79455) complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·SMe₂). Borane is particularly effective for reducing carboxylic acids in the presence of esters, but it also readily reduces aldehydes and ketones. harvard.edu For the selective reduction of an ester in the presence of another, careful control of stoichiometry and reaction conditions is paramount.

In a scenario where a methyl 4-formylbenzoate (B8722198) precursor is used, the challenge shifts to selectively reducing the aldehyde in the presence of the ester. Sodium Borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but reacts very slowly with esters at room temperature. researchgate.netiwu.edu This significant difference in reactivity allows for the chemoselective reduction of an aldehyde to a hydroxyl group while leaving the ester functionality intact. iwu.educhegg.com

Interactive Data Table: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Formula | Typical Substrates | Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Amides, Ketones, Aldehydes | Highly reactive, generally non-selective. harvard.edu |

| Lithium Borohydride | LiBH₄ | Esters, Lactones, Aldehydes, Ketones | Milder than LiAlH₄; can be selective for esters in the presence of carboxylic acids. harvard.edu |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Generally does not reduce esters or carboxylic acids under standard conditions. researchgate.net |

Protection and Deprotection Strategies for Hydroxyl Functionality

In a multi-step synthesis, it is often necessary to protect the hydroxyl group of the hydroxymethyl substituent to prevent its interference with subsequent reactions, such as those involving strong bases or nucleophiles. The choice of a suitable protecting group is governed by its stability under the planned reaction conditions and the ease of its selective removal (deprotection) without affecting other parts of the molecule. wikipedia.org

Silyl (B83357) Ethers: Triorganosilyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability across a range of conditions, and versatile deprotection methods. uwindsor.ca The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether. Common examples, in increasing order of stability, include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). wikipedia.org

Deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as Tetra-n-butylammonium fluoride (TBAF), or acidic conditions. gelest.comnih.gov The differential stability allows for selective deprotection; for instance, a primary TBS group can be removed by acid hydrolysis in the presence of a more stable TBDPS group. vanderbilt.edu Reagents like hydrofluoric acid (HF) in pyridine (B92270) or acetonitrile (B52724) are also effective. gelest.com

Benzyl (B1604629) Ethers: Benzyl (Bn) ethers are another robust and widely used protecting group for alcohols. organic-chemistry.org They are typically formed via the Williamson ether synthesis by reacting the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH). organic-chemistry.org For acid-sensitive substrates, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org Benzyl ethers are stable to a wide variety of acidic and basic conditions, as well as many oxidizing and reducing agents.

The primary method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the benzyl ether to yield the alcohol and toluene. organic-chemistry.org This method is advantageous for its mild and neutral conditions.

Interactive Data Table: Hydroxyl Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Formation Conditions | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMSCl, Imidazole, DMF | TBAF in THF; Acetic acid in THF/H₂O. uwindsor.cawikipedia.org |

| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPSCl, Imidazole, DMF | Generally requires stronger acidic conditions or fluoride sources than TBS. wikipedia.org |

| Benzyl Ether | Bn | NaH, Benzyl Bromide, THF | H₂, Pd/C (Catalytic Hydrogenation). organic-chemistry.org |

Incorporation of the Fluoro Substituent

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This can be achieved through various methods, broadly categorized as direct fluorination of a C-H bond or a substitution reaction on a pre-functionalized ring.

Directed Fluorination Methods on Aromatic Systems

Direct C-H fluorination involves the replacement of a hydrogen atom on the aromatic ring with a fluorine atom. This approach is highly atom-economical but often faces challenges in controlling regioselectivity. Electrophilic fluorinating agents are commonly used for this purpose. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are stable, solid materials that serve as sources of electrophilic fluorine. mdpi.comresearchgate.netrsc.org

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. For a precursor to the target molecule, the directing effects of the ester and hydroxymethyl (or its precursor) groups would need to be carefully considered. Transition-metal catalysis, for instance with palladium, can be used to direct the C-H fluorination to a specific position, often ortho to a directing group. rsc.org More recently, photoredox catalysis has emerged as a mild method for the C-H fluorination of arenes using fluoride salts. nih.gov

Halogen Exchange Reactions in Synthesis Design

An alternative and often more regioselective strategy is to introduce the fluorine atom via a nucleophilic substitution reaction on an aromatic ring that has been pre-functionalized with a different halogen, such as bromine or iodine. This type of transformation is known as a halogen exchange (Halex) or Finkelstein reaction. nih.gov

Aromatic halogen exchange reactions are typically challenging due to the high strength of the carbon-halogen bond on an sp²-hybridized carbon. However, these reactions can be facilitated by metal catalysts. Copper- and palladium-based catalysts have been shown to be effective in mediating the fluorination of aryl halides using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). acs.orgfrontiersin.org The choice of ligands, solvents, and fluoride source is crucial for achieving high yields. acs.org For example, copper(I) complexes can facilitate the radiofluorination of a variety of electron-rich and -poor aryl halides. snmjournals.org This method offers excellent control over the position of the fluorine substituent, as the precursor aryl halide can often be synthesized with high regioselectivity.

Cascade and Multicomponent Reactions in Analogous System Synthesis

While specific cascade or multicomponent reactions for the direct synthesis of this compound are not prominently documented, these powerful synthetic strategies offer significant potential for creating structurally analogous molecules with high efficiency. Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. uni-muenster.de This approach enhances synthetic efficiency by reducing the number of steps, purifications, and the amount of waste generated. uni-muenster.de

For instance, a team at the University of Münster developed a cascade reaction that enables multiple fluorination events through the sequential generation of reactive intermediates, likening the strategy to "molecular origami". uni-muenster.de Such a strategy could hypothetically be adapted to build complex fluorinated aromatic systems from simpler starting materials in a single operation. Similarly, copper-catalyzed cascade reactions have been employed in the synthesis of complex polycyclic structures like benzo[b]fluorenes from simpler alkynes and hydrazones. researchgate.net The principles of these reactions, involving the strategic generation and trapping of reactive intermediates, could inspire novel, convergent routes to functionalized benzoates.

Scalability Considerations in Laboratory and Pilot-Scale Synthesis Research

Transitioning the synthesis of a fine chemical like this compound from a laboratory bench to a pilot plant or industrial scale introduces a host of new challenges. The synthesis of fluorinated organic compounds at an industrial scale requires specialized equipment and stringent controls. pharmtech.com

Key considerations include:

Reagent Handling and Safety: Many fluorinating agents are toxic and corrosive, necessitating specialized handling protocols and equipment constructed from resistant materials. pharmtech.com

Reaction Control: Fluorination reactions can be highly exothermic. Maintaining precise temperature control is critical to prevent runaway reactions and the formation of by-products. This becomes more challenging in larger reactors where the surface-area-to-volume ratio is lower. pharmtech.com

Cost and Availability of Reagents: The cost of raw materials, especially specialized fluorinating agents and catalysts, is a major factor in the economic viability of a large-scale process. sinoshiny.com Traditional reagents like potassium fluoride are less expensive but may require harsher conditions, while newer, more selective reagents can be cost-prohibitive for commercial production. pharmtech.com

Process Optimization: To improve yield and throughput, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst loading is essential. sinoshiny.com Continuous flow chemistry is an emerging technique that can address challenges associated with gas-liquid reactions and scalability issues, offering better control over reaction parameters and improved safety. researchgate.net

Purification: Developing efficient and scalable purification methods to achieve the desired product purity is a critical aspect of process development.

Successfully scaling up a synthesis requires a multidisciplinary approach, integrating chemical engineering principles with organic process research and development to ensure a safe, efficient, and cost-effective manufacturing process. researchgate.net

Chemical Transformations and Reaction Pathways of Methyl 2 Fluoro 4 Hydroxymethyl Benzoate

Reactivity of the Methyl Ester Group

The methyl ester group in Methyl 2-fluoro-4-(hydroxymethyl)benzoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as different esters, amides, and alcohols.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a corresponding alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for similar methyl benzoate (B1203000) derivatives.

The reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. Common catalysts include mineral acids (like sulfuric acid), metal alkoxides, and enzymes.

Table 1: Representative Conditions for Transesterification of Methyl Benzoate Analogs

| Catalyst | Alcohol | Temperature (°C) | Yield (%) |

| Sulfuric Acid | Ethanol | Reflux | High |

| Sodium Methoxide | Propanol | Reflux | Good |

| Lipase | Butanol | 40-60 | Moderate to High |

Hydrolysis and Amidation Pathways

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-4-(hydroxymethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is generally preferred as it is irreversible. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. oieau.frresearchgate.net The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. oieau.fr

Amidation: The methyl ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating or the use of a catalyst. researchgate.netresearchgate.net Lewis acids or the formation of an activated acyl species can facilitate this transformation.

Table 2: Conditions for Hydrolysis and Amidation of Methyl Benzoate Derivatives

| Reaction | Reagent | Conditions | Product |

| Hydrolysis | NaOH (aq) | Heat | 2-fluoro-4-(hydroxymethyl)benzoic acid |

| Hydrolysis | H₂SO₄ (aq) | Heat | 2-fluoro-4-(hydroxymethyl)benzoic acid |

| Amidation | Ammonia | High Temperature/Pressure | 2-fluoro-4-(hydroxymethyl)benzamide |

| Amidation | Benzylamine | Heat, Catalyst | N-benzyl-2-fluoro-4-(hydroxymethyl)benzamide |

Reduction to Aldehyde and Alcohol Derivatives

The methyl ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the corresponding primary alcohol, (2-fluoro-4-(hydroxymethyl)phenyl)methanol. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is often unreactive towards esters under standard conditions. iwu.edumasterorganicchemistry.com However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, allowing for the reduction of aromatic esters. ias.ac.inepa.gov

Selective Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 2-fluoro-4-(hydroxymethyl)benzaldehyde, is a more challenging transformation that requires specific reagents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this purpose. Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the alcohol.

Table 3: Reducing Agents for the Transformation of the Methyl Ester Group

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-fluoro-4-(hydroxymethyl)phenyl)methanol | Anhydrous ether or THF, 0°C to reflux |

| Sodium Borohydride (NaBH₄) | (2-fluoro-4-(hydroxymethyl)phenyl)methanol | Methanol/THF, reflux ias.ac.in |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-fluoro-4-(hydroxymethyl)benzaldehyde | Anhydrous toluene (B28343) or hexane, -78°C |

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) on the benzene ring behaves as a primary alcohol and can undergo a range of reactions, including oxidation, etherification, and esterification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Oxidation to Aldehydes: The primary alcohol can be selectively oxidized to the corresponding aldehyde, methyl 2-fluoro-4-formylbenzoate. This requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, forming 2-fluoro-4-(methoxycarbonyl)benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and ruthenium tetroxide (RuO₄) are effective for this transformation. libretexts.org

Table 4: Oxidizing Agents for the Hydroxymethyl Group

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | Methyl 2-fluoro-4-formylbenzoate | Dichloromethane, room temperature |

| Potassium Permanganate (KMnO₄) | 2-fluoro-4-(methoxycarbonyl)benzoic acid | Basic aqueous solution, heat |

| Jones Reagent (CrO₃/H₂SO₄) | 2-fluoro-4-(methoxycarbonyl)benzoic acid | Acetone, 0°C to room temperature |

Derivatization via Etherification and Esterification

Etherification: The hydroxyl group of the hydroxymethyl moiety can be converted into an ether through various methods, most notably the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com

Esterification: The hydroxymethyl group can be esterified by reaction with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride (B1165640). google.com This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) when a carboxylic acid is used.

Table 5: Reagents for Etherification and Esterification of the Hydroxymethyl Group

| Reaction | Reagent(s) | Product Type |

| Etherification | 1. NaH 2. Alkyl Halide (e.g., CH₃I) | Methyl 2-fluoro-4-(methoxymethyl)benzoate |

| Esterification | Acetic Anhydride, Pyridine (B92270) | Methyl 4-(acetoxymethyl)-2-fluorobenzoate |

| Esterification | Benzoyl Chloride, Triethylamine | Methyl 4-(benzoyloxymethyl)-2-fluorobenzoate |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxymethyl group at the benzylic position of this compound is a key site for nucleophilic substitution reactions. The benzylic alcohol can be converted into a better leaving group, such as a halide or a tosylate, to facilitate substitution by a wide range of nucleophiles.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to form the corresponding benzyl (B1604629) halide. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For instance, the related compound 4-hydroxymethyl-benzoic acid can be converted to 4-chloromethyl-benzoic acid chloride using oxalyl chloride or thionyl chloride. google.com Similarly, the synthesis of methyl 4-(bromomethyl)benzoate (B8499459) from methyl 4-methylbenzoate is accomplished using N-bromosuccinimide (NBS) and a radical initiator. guidechem.com These methods are indicative of the types of reactions that can be applied to this compound to activate the benzylic position for subsequent nucleophilic attack.

Etherification: The benzylic alcohol can undergo etherification with other alcohols or alkyl halides. Direct etherification of benzyl alcohols can be catalyzed by various metal catalysts, such as iron(II/III) chloride or platinum/palladium on carbon. acs.orgscirp.org These reactions can produce both symmetrical and unsymmetrical ethers. For example, para-substituted benzylic alcohols have been shown to yield corresponding ethers in high yields. acs.org The chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers in the presence of other hydroxyl groups can also be achieved using specific reagent systems. organic-chemistry.org

Esterification: The benzylic hydroxyl group can be esterified with carboxylic acids or their derivatives to form the corresponding esters. While the primary focus is often on the methyl ester already present in the molecule, the benzylic alcohol provides an additional site for ester formation under appropriate conditions.

The following table summarizes common nucleophilic substitution reactions at the benzylic position:

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | SOCl₂, PBr₃, NBS | Benzyl Halide |

| Etherification | Alcohols, Metal Catalysts | Benzyl Ether |

| Esterification | Carboxylic Acids, Acyl Chlorides | Benzyl Ester |

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 2-position of the benzene ring significantly influences the reactivity of the aromatic system, primarily through its electronic effects.

The fluorine atom is an interesting substituent in the context of electrophilic aromatic substitution (EAS) because it exhibits opposing electronic effects. wikipedia.org It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which is an activating effect.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.

Several functional groups can act as DMGs, including amides, carbamates, and even some heteroatoms. organic-chemistry.org In principle, both the methyl ester and the hydroxymethyl group (or a protected form of it) in this compound could potentially direct metalation. The fluorine atom itself can also act as a moderate directing group. organic-chemistry.org For related fluorinated benzyl alcohols, the benzylic oxygen can act as a directing group for ortho-lithiation. researchgate.net The regiochemical outcome of a DoM reaction on this substrate would be complex and depend on the specific base and reaction conditions used, as competition between the potential directing groups would occur.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple functional groups in this compound raises important questions of selectivity in its chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of another. For example, in the oxidation of this molecule, it is possible to selectively oxidize the benzylic alcohol to an aldehyde without affecting the methyl ester or the aromatic ring. Various chemoselective oxidation methods for benzyl alcohols are known, often employing mild oxidizing agents or specific catalytic systems. nih.govorganic-chemistry.orgresearchgate.net Conversely, conditions could be chosen to favor hydrolysis or transesterification of the methyl ester while leaving the benzylic alcohol untouched.

Regioselectivity: This is particularly relevant for reactions on the aromatic ring, such as electrophilic aromatic substitution. As discussed in section 3.3.1, the positions of the existing substituents will direct incoming electrophiles to specific locations on the ring. The interplay between the ortho, para-directing hydroxymethyl group and the meta-directing methyl ester group, along with the influence of the fluorine atom, will determine the regiochemical outcome.

Stereoselectivity: For reactions occurring at the benzylic carbon, if it were to become a stereocenter, the stereochemical outcome would be of interest. For example, in nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives, the stereochemistry of the starting material can be retained or inverted depending on the reaction mechanism. acs.org

Reaction Mechanisms and Kinetic Studies of Derivatives

Detailed mechanistic and kinetic studies specifically on this compound are not widely available in the public domain. However, the mechanisms of the fundamental reactions it undergoes can be inferred from studies on related compounds.

For nucleophilic substitution at the benzylic position, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the leaving group, the nucleophile, the solvent, and the stability of the potential benzylic carbocation. The presence of the electron-withdrawing fluorine atom and methyl ester group on the ring would likely disfavor an Sₙ1 pathway by destabilizing the carbocation.

Kinetic studies on the displacement of halides from benzyl halides have shown that the reaction rates are influenced by factors such as the nature of the halide, the nucleophile, and the solvent.

The mechanisms of electrophilic aromatic substitution are well-established, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The rate-determining step is typically the formation of this intermediate, and its stability is influenced by the electronic effects of the substituents on the ring.

Advanced Spectroscopic and Chromatographic Characterization in Research on Methyl 2 Fluoro 4 Hydroxymethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of Methyl 2-fluoro-4-(hydroxymethyl)benzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is utilized. Due to the absence of publicly available experimental spectra for this specific compound, the following data is based on established spectroscopic principles and predicted values derived from analogous structures.

The ¹H NMR spectrum provides information on the number and type of protons in a molecule. In this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons of the ester group. The fluorine atom introduces characteristic splitting patterns due to proton-fluorine (H-F) coupling. The spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃).

The aromatic region is predicted to show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 6 (H-6) is expected to be a triplet due to coupling with H-5 and the fluorine atom at C-2. The proton at position 5 (H-5) would likely appear as a doublet of doublets, coupling to H-6 and H-3. The proton at position 3 (H-3) is also expected to be a doublet of doublets, coupling to H-5 and the fluorine atom.

The hydroxymethyl group's methylene protons (-CH₂OH) are expected to produce a singlet, though this could be a doublet if there is coupling to the hydroxyl proton, which is often broadened or exchanges with solvent. The methyl ester protons (-OCH₃) will appear as a sharp singlet further upfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 (Aromatic) | ~7.8-8.0 | t | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 |

| H-5 (Aromatic) | ~7.1-7.3 | dd | J(H-H) ≈ 8.0, J(H-H) ≈ 1.5 |

| H-3 (Aromatic) | ~7.0-7.2 | dd | J(H-F) ≈ 10.0, J(H-H) ≈ 1.5 |

| -CH₂OH (Methylene) | ~4.7 | s | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the nearby carbon atoms and causes characteristic splitting (C-F coupling), which is invaluable for assignment.

The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF). The adjacent carbons (C-1 and C-3) will also show smaller two-bond couplings (²JCF). The carbonyl carbon of the ester group is expected at the most downfield position, while the methyl carbon of the ester will be the most upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O (Ester Carbonyl) | ~165 | d | ³J(C-F) ≈ 3 |

| C-2 (C-F) | ~162 | d | ¹J(C-F) ≈ 250 |

| C-4 (C-CH₂OH) | ~145 | d | ³J(C-F) ≈ 3 |

| C-6 | ~132 | d | ³J(C-F) ≈ 5 |

| C-1 | ~125 | d | ²J(C-F) ≈ 15 |

| C-5 | ~118 | d | ²J(C-F) ≈ 22 |

| C-3 | ~115 | d | ²J(C-F) ≈ 25 |

| -CH₂OH (Methylene) | ~64 | s | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra are typically simple to interpret and provide a wide chemical shift range, making it easy to distinguish between different fluorine environments. For this compound, a single signal is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal's multiplicity would be a triplet of doublets due to coupling with the adjacent aromatic protons H-3 and H-5.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: Chemical shifts are referenced to a standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this molecule, COSY would show cross-peaks between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their connectivity on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal around 4.7 ppm would correlate with the carbon signal around 64 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for connecting different functional groups. Key expected correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The methylene protons (-CH₂OH) to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-6 to the carbonyl carbon (C=O) and C-4.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₉FO₃), the exact mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm the chemical formula.

Calculated Exact Masses for C₉H₉FO₃

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 184.0536 |

| [M+H]⁺ | 185.0614 |

Calculations are based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁹F = 18.998403.

This high degree of accuracy allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive evidence for the identity of the target molecule.

Fragmentation Patterns and Mechanistic Insights

Mass spectrometry provides critical information about the molecular weight and structure of this compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this exact compound is not publicly available, a predictable fragmentation pattern can be deduced from the behavior of related aromatic esters, benzyl (B1604629) alcohols, and fluorinated compounds. libretexts.orgnih.govyoutube.com

Upon electron ionization, the molecule would first form a molecular ion peak ([M]•+). Due to the stability of the aromatic ring, this peak is expected to be prominent. libretexts.org Subsequent fragmentation would likely proceed through several key pathways initiated by the functional groups:

Loss of a Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O–CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium cation. docbrown.info

Loss of Formaldehyde (B43269): The hydroxymethyl group can undergo cleavage. A characteristic fragmentation for benzyl alcohols involves the loss of a hydrogen atom to form a stable benzylic cation or rearrangement and loss of formaldehyde (CH₂O, 30 Da).

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, particularly through the loss of carbon monoxide (CO) from the acylium ion. youtube.com

Influence of Fluorine: The fluorine substituent influences the fragmentation pathways. Its presence can direct cleavage and stabilize certain fragment ions. "Ortho" effects, where adjacent functional groups interact during fragmentation, are also possible and could lead to unique ions, such as the loss of a formaldehyde molecule from an initial [M–OCH₃]⁺ cation. nih.gov

These fragmentation pathways provide mechanistic insights into the molecule's stability and the relative strengths of its chemical bonds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|---|

| [C₉H₉FO₃]•+ | [M]•+ | 184.16 | Molecular Ion |

| [C₈H₆FO₂]⁺ | [M - •OCH₃]⁺ | 153 | Loss of a methoxy radical |

| [C₈H₇FO₂]•+ | [M - •OH]•+ | 167 | Loss of a hydroxyl radical |

| [C₇H₆FO]⁺ | [M - •OCH₃ - CO]⁺ | 125 | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. nih.govbiosynth.com

Characteristic Absorptions of Ester, Hydroxyl, and Aromatic Moieties

The key functional groups—ester, hydroxyl, and the substituted aromatic ring—give rise to distinct and identifiable peaks in the IR and Raman spectra.

Hydroxyl Group (O-H): The hydroxyl group is responsible for a strong and typically broad absorption band in the IR spectrum, usually in the range of 3600–3200 cm⁻¹. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). vscht.cz

Ester Carbonyl (C=O) Stretching: The ester carbonyl group produces a very strong and sharp absorption band in the IR spectrum. For aromatic esters, this peak is typically found in the 1725–1705 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in two or more sharp bands in the 1620–1430 cm⁻¹ region. pressbooks.pubtheaic.org

C-O Stretching: The C-O stretching vibrations of the ester and the benzyl alcohol moieties produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1400–1000 cm⁻¹ range. Its exact position can help confirm the presence of the fluorine substituent. numberanalytics.com

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "oop" bending bands in the 900–675 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring. nih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Ester Carbonyl | C=O Stretch | 1725 - 1705 | Strong |

| Aromatic C=C | C=C Stretch (in-ring) | 1620 - 1430 | Medium to Strong |

| Ester/Alcohol C-O | C-O Stretch | 1300 - 1000 | Strong |

| Fluoroaromatic | C-F Stretch | 1400 - 1000 | Strong |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. researchgate.net

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilane) column, which is effective for separating moderately polar organic molecules. chromatographyonline.com

Mobile Phase: A mixture of an aqueous solvent (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities. researchgate.net

Detection: A UV detector is highly effective, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 254 nm. researchgate.net

This method allows for the accurate determination of purity, with supplier certificates of analysis often reporting purities greater than 98%. thermofisher.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its hydroxyl group and higher molecular weight, it is amenable to GC-MS analysis, potentially after derivatization to increase volatility. gcms.cz

The primary utility of GC-MS in this context is the analysis of more volatile intermediates, starting materials, or potential byproducts in the synthetic pathway. nih.govnih.gov For example, precursors like fluorotoluene or simpler benzoic acid derivatives could be easily monitored. The mass spectrometer detector provides definitive identification of the separated components based on their fragmentation patterns, making it an invaluable tool for reaction monitoring and impurity profiling. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no published crystal structure for this compound is currently available, analysis of related compounds allows for an educated prediction of its solid-state characteristics. nih.govresearchgate.net

Studies on similar molecules, such as substituted benzoic acids and benzoates, reveal common structural motifs. nih.govwikipedia.org It is highly probable that in the solid state, the hydroxyl group of this compound would act as a hydrogen bond donor, while the ester carbonyl oxygen would act as an acceptor. This would lead to the formation of intermolecular hydrogen-bonded networks, which are critical in defining the crystal packing. nih.gov Furthermore, the planar aromatic rings would likely engage in pi-stacking interactions, another key stabilizing force in the crystal lattice. The presence and orientation of the fluorine substituent would also influence the crystal packing through electrostatic and van der Waals interactions. wikipedia.org

Theoretical and Computational Chemistry Studies on Methyl 2 Fluoro 4 Hydroxymethyl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the distribution of electrons and the resulting molecular geometry and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.govscielo.org.mx This is achieved by finding the minimum energy structure on the potential energy surface. For Methyl 2-fluoro-4-(hydroxymethyl)benzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.govdntb.gov.ua

The process involves iteratively adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is minimized. The resulting optimized structure provides key data on the compound's geometry. For instance, these calculations would reveal the precise C-C bond lengths within the benzene (B151609) ring, the C=O and C-O bond lengths of the ester group, and the spatial orientation of the hydroxymethyl and fluoro substituents. researchgate.net This information is critical for understanding steric and electronic effects within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes only, as specific published data for this molecule is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Angle | C-C-F | ~118° |

| Bond Angle | O=C-O (ester) | ~125° |

| Dihedral Angle | C-C-C-O (hydroxymethyl) | Variable (depends on conformation) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. dntb.gov.ua The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net The distribution of these orbitals on the molecule reveals the most probable sites for nucleophilic and electrophilic attack. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table represents the kind of data generated by FMO analysis. Specific values for this compound would require dedicated computational studies.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | Hypothetical Value | Electron-donating ability |

| LUMO Energy (ELUMO) | Hypothetical Value | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value | Chemical reactivity and stability |

Potential Energy Surface Scans for Conformational Analysis

Molecules with rotatable single bonds, like the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond of the ester group in this compound, can exist in various spatial arrangements called conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and determine their relative energies. uni-muenchen.de

The method involves systematically changing a specific dihedral angle in predefined steps and performing a constrained geometry optimization at each step. uni-muenchen.de By plotting the resulting energy against the dihedral angle, a rotational energy profile is generated. The minima on this surface correspond to stable conformers (staggered arrangements), while the maxima represent transition states between them (eclipsed arrangements). This analysis is crucial for identifying the most stable, lowest-energy conformation of the molecule and understanding the energy barriers to internal rotation, which influences the molecule's flexibility and its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu This analysis provides detailed insights into intramolecular interactions, charge distribution, and the stability arising from electron delocalization. nih.gov

Reaction Mechanism Predictions through Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework for understanding and predicting the rates of chemical reactions. libretexts.org By mapping the potential energy surface that connects reactants to products, TST allows for the identification of the transition state—the highest energy point along the minimum energy reaction pathway. libretexts.org

In the context of this compound, this theory could be applied to predict the mechanisms of potential reactions, such as ester hydrolysis or substitution reactions on the aromatic ring. The process involves locating the transition state structure and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea), a critical parameter that governs the reaction rate. libretexts.org Computational methods can also determine the vibrational frequencies of the transition state, which is essential for confirming its identity (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and for calculating the pre-exponential factor in the Arrhenius equation. libretexts.org

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational chemistry can accurately simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. dntb.gov.ua

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. scielo.org.mxnih.gov These calculations predict the shielding of each nucleus, which is then converted to a chemical shift by referencing it against a standard (e.g., tetramethylsilane). Comparing the calculated shifts to experimental spectra helps in the definitive assignment of signals to specific atoms in this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net The results yield a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule, such as C=O stretching, O-H stretching, or C-F stretching. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. dntb.gov.uanih.gov This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which provides information about the electronic structure and conjugation within the molecule.

Solvation Effects and Solvent-Dependent Computational Studies on this compound

The surrounding solvent environment can significantly influence the conformational preferences, electronic structure, and reactivity of this compound. Computational chemistry provides powerful tools to investigate these intricate solute-solvent interactions, offering molecular-level insights that are often challenging to obtain through experimental means alone. Solvent-dependent computational studies typically employ either explicit or implicit solvent models to simulate the effects of the medium.

Explicit solvent models involve including a number of individual solvent molecules around the solute, providing a detailed picture of specific interactions like hydrogen bonding. However, this approach is computationally expensive. A more common and efficient method involves implicit solvation models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This method effectively captures the bulk electrostatic effects of the solvent on the solute.

For this compound, a key area of investigation is the influence of solvent polarity on the conformational equilibrium, particularly the orientation of the hydroxymethyl and methyl ester groups. The presence of the electronegative fluorine atom ortho to the ester group can influence the local charge distribution and dipole moment of the molecule.

Theoretical studies on similar fluorinated aromatic compounds have shown that the interplay between inductive effects of the fluorine atom and potential intramolecular hydrogen bonding can lead to complex conformational behavior that is sensitive to the solvent environment. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl proton of the hydroxymethyl group and the fluorine atom or the carbonyl oxygen of the ester group might be favored. Conversely, in a polar, protic solvent, intermolecular hydrogen bonds between the solute and solvent molecules would likely dominate, potentially disrupting any intramolecular interactions.

Density Functional Theory (DFT) calculations, combined with an implicit solvent model like PCM, are well-suited to explore these phenomena. By calculating the relative energies of different conformers in various solvents, it is possible to predict the most stable conformation as a function of solvent polarity.

The following table illustrates a hypothetical outcome of such a computational study, showcasing how the relative energies of different conformers of this compound might vary with the solvent environment.

| Conformer | Gas Phase (Relative Energy, kcal/mol) | Toluene (B28343) (ε=2.4, Relative Energy, kcal/mol) | Acetonitrile (B52724) (ε=37.5, Relative Energy, kcal/mol) | Water (ε=78.4, Relative Energy, kcal/mol) |

| Conformer A (Intramolecular H-bond: OH---F) | 0.00 | 0.25 | 1.50 | 2.10 |

| Conformer B (Intramolecular H-bond: OH---O=C) | 0.85 | 0.90 | 1.20 | 1.80 |

| Conformer C (No Intramolecular H-bond) | 2.50 | 2.00 | 0.50 | 0.00 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Furthermore, solvent-dependent computational studies can predict shifts in spectroscopic properties. For example, the calculated UV-Vis absorption spectra are expected to exhibit solvatochromic shifts. The polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule, leading to a shift in the absorption maximum. Time-Dependent DFT (TD-DFT) is a common method for such calculations.

The calculated dipole moment of this compound is also expected to be sensitive to the solvent. The reaction field induced by the polarizable continuum of the solvent will, in turn, polarize the electron density of the solute, generally leading to an enhanced dipole moment in more polar solvents.

A summary of expected solvent effects on key computational parameters for this compound is presented below.

| Solvent | Dielectric Constant (ε) | Expected Relative Stability of Intramolecular H-bonding | Predicted Dipole Moment (Debye) | Predicted λmax Shift (Relative to Gas Phase) |

| Gas Phase | 1.0 | High | Lower | - |

| Toluene | 2.4 | Moderate | ↓ | Small Red Shift |

| Acetonitrile | 37.5 | Low | ↑ | Blue Shift |

| Water | 78.4 | Very Low | Higher | Larger Blue Shift |

This is an interactive data table based on predicted trends from computational chemistry principles.

Methyl 2 Fluoro 4 Hydroxymethyl Benzoate As a Strategic Building Block in Complex Organic Synthesis

Role as an Intermediate in Multi-step Organic Syntheses

In multi-step organic synthesis, the efficiency and success of a synthetic route often depend on the strategic use of highly functionalized starting materials that can be elaborated into more complex structures. Methyl 2-fluoro-4-(hydroxymethyl)benzoate serves as an exemplary intermediate due to its trifunctional nature. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a halide) for nucleophilic substitution. The methyl ester can be hydrolyzed, reduced, or converted to an amide. The fluorine atom, positioned ortho to the ester, influences the reactivity of the aromatic ring and can be crucial for modulating the properties of the final target molecule. This allows chemists to perform sequential and selective reactions, building molecular complexity in a controlled manner. Its utility as a foundational component is recognized in its classification as a key "Organic Building Block" in chemical supply catalogs.

Precursor for Advanced Pharmaceutical Intermediates (Generic Research Context)

The structural motifs present in this compound are frequently found in advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated aromatic compounds are of particular interest in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound provides a pre-functionalized, fluorinated phenyl ring that can be incorporated into larger, biologically active molecules.

For instance, it serves as a potential precursor for the synthesis of complex heterocyclic systems used as enzyme inhibitors. Research into inhibitors for targets such as BET bromodomains and Glycogen Synthase Kinase-3 (GSK3) often involves molecules containing substituted aromatic rings. google.comnih.govnih.govnih.gov The functional handles on this compound are ideal for constructing the core structures of these modern therapeutic candidates. The compound is commercially available for "pharmaceutical testing," underscoring its role in the research and development pipeline for new drugs.

Utility in the Synthesis of Agrochemical Research Compounds

While substituted benzoates are a general class of compounds with broad applications, the specific use of this compound in the synthesis of agrochemical research compounds is not widely documented in publicly available scientific literature or patents.

Application in the Construction of Functional Materials

The development of new functional materials, such as advanced polymers and ligands for catalysis, relies on monomers and building blocks with well-defined structures. This compound possesses features that make it a candidate for such applications. The hydroxymethyl group can act as a site for polymerization, potentially forming polyesters or polyethers. The aromatic core and fluorine substituent would impart specific properties, such as thermal stability and hydrophobicity, to the resulting material.

Research has shown that related hydroxybenzoate derivatives can be used to prepare functional polymers, such as biosourced polyesters with antimicrobial activity. This establishes a precedent for using such substituted benzoates as monomers in ring-opening polymerization to create materials with tailored properties. While direct polymerization of this compound is not extensively reported, its classification as a "Polymer Science Material Building Block" suggests its potential utility in this field.

Development of Molecular Probes and Research Reagents

In chemical biology and molecular pharmacology, molecular probes are essential tools for studying biological processes. These reagents often require specific functional groups for linking to reporter molecules (like fluorescent dyes) or for interacting with biological targets. This compound is well-suited for this purpose. The hydroxymethyl group provides a convenient attachment point for conjugation.

The compound is offered by suppliers with options for custom labeling with common biochemical tags such as Biotin or FITC. This service directly indicates its application as a foundational scaffold for creating bespoke molecular probes and research reagents intended for laboratory use.

Stereochemical Control in Syntheses Utilizing this compound

Achieving stereochemical control—the ability to selectively form one stereoisomer over another—is a central goal of modern organic synthesis, particularly in the preparation of pharmaceuticals. The substitution pattern of this compound can play a role in directing the stereochemical outcome of reactions. The fluorine atom at the C2 (ortho) position exerts a significant steric and electronic influence on the molecule.

This ortho-fluoro group can:

Direct Metallation: Influence the regioselectivity of ortho-lithiation or other metallation reactions on the aromatic ring.

Control Conformation: Restrict the rotation around the bond connecting the aromatic ring to the hydroxymethyl group or a derivative thereof, influencing the facial selectivity of approaching reagents.

Induce Asymmetry: In asymmetric catalysis, the fluorine atom can act as a coordinating or sterically blocking group that influences the transition state of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

Emerging Research Directions and Future Perspectives in Methyl 2 Fluoro 4 Hydroxymethyl Benzoate Chemistry

Development of Green Chemistry Approaches for its Synthesis and Derivatization

Future research will likely focus on developing more environmentally benign methods for the synthesis and modification of Methyl 2-fluoro-4-(hydroxymethyl)benzoate, aligning with the principles of green chemistry. Key areas of exploration could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry.

Use of Greener Solvents: Investigating the use of bio-based or less toxic solvents to replace traditional, hazardous organic solvents in the synthesis and derivatization processes.

Biocatalysis: Employing enzymes as catalysts could offer highly selective and efficient transformations under mild reaction conditions, reducing energy consumption and the need for protecting groups. The application of biocatalysis in the synthesis of pharmaceuticals and their intermediates is a rapidly growing field.

Renewable Feedstocks: Exploring pathways to synthesize the molecule or its precursors from renewable resources rather than petrochemical sources would significantly enhance its green credentials.

Table 1: Comparison of Potential Green Chemistry Strategies for Synthesis

| Strategy | Potential Advantage for this compound Synthesis | Example from Related Chemistries |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced byproducts. | Lipase-catalyzed reactions for ester synthesis. |

| Green Solvents | Reduced environmental impact and improved safety profile. | Use of ionic liquids or supercritical CO2 in aromatic functionalization. |

| Atom Economy | Minimized waste, increased efficiency. | Catalytic C-H activation to avoid pre-functionalized starting materials. |

Exploration of Novel Catalytic Reactions Involving the Compound

The unique electronic properties imparted by the fluorine atom and the presence of both hydroxyl and methyl ester functional groups make this compound an interesting substrate for novel catalytic transformations. Future research could investigate:

C-H Activation: Developing catalytic systems, potentially using transition metals like rhodium or palladium, to directly functionalize the aromatic C-H bonds of the benzene (B151609) ring. This would allow for the efficient introduction of new functional groups without the need for pre-installed directing groups. The activation of C-H bonds ortho to fluorine substituents is a known phenomenon that could be exploited.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. mdpi.comresearchgate.netnih.govresearchgate.net This approach could be used for various transformations, such as fluorination, trifluoromethylation, or cross-coupling reactions involving the aromatic ring. mdpi.comresearchgate.netnih.govresearchgate.net

Cross-Coupling Reactions: The fluorine atom can sometimes act as a leaving group in certain cross-coupling reactions, although this is less common than with heavier halogens. Research into nickel-catalyzed cross-coupling reactions of fluoroaromatics could open new avenues for derivatization.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. For this compound, future research in this area could include:

Continuous Synthesis: Developing a continuous-flow process for the synthesis of the compound could lead to higher yields, improved purity, and safer handling of potentially hazardous reagents. pharmtech.comsciencedaily.comscielo.br The synthesis of esters and the handling of fluorination reactions have been shown to benefit from flow chemistry approaches. pharmtech.comvapourtec.comriken.jpnih.gov

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in traditional batch reactors. researchgate.netbeilstein-journals.orgnih.govbohrium.comelveflow.com This could be particularly beneficial for exothermic fluorination reactions. researchgate.netbohrium.comfao.org

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks with hazardous reagents. | Important for fluorination steps which can be energetic. |